molecular formula C17H16N4OS B2505461 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide CAS No. 1797320-88-7

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide

Cat. No.: B2505461
CAS No.: 1797320-88-7
M. Wt: 324.4
InChI Key: QQVQSJMMKIZOHY-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure integrates three privileged pharmacophores: a quinoline ring, a pyrrolidine scaffold, and a 1,3-thiazole moiety. Each of these components is associated with a wide range of biological activities, suggesting this compound's potential for diverse research applications. The quinoline scaffold is a well-established core in anticancer agent development. Several FDA-approved drugs based on the quinazoline structure (a closely related heterocycle) function as protein kinase inhibitors, targeting pathways crucial in tumorigenesis . This suggests the compound may be a candidate for investigations into targeted cancer therapies. The thiazole ring is a versatile heterocycle found in many bioactive molecules and approved drugs, contributing to activities including anticancer, anti-inflammatory, and antimicrobial effects . Furthermore, recent research on N-(thiazol-2-yl)benzamide analogs has identified them as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel . This indicates a potential application for this compound in neuroscience research, particularly as a pharmacological tool for studying the physiological functions of ZAC. The integration of the pyrrolidine-thiazole motif is also seen in other preclinical compounds, such as (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives, which have been identified as potent subtype-selective PI3Kα/HDAC6 dual inhibitors for cancer research . This structural feature highlights the compound's potential utility in probing complex signaling pathways in disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(15-6-5-12-3-1-2-4-14(12)20-15)19-13-7-9-21(11-13)17-18-8-10-23-17/h1-6,8,10,13H,7,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVQSJMMKIZOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrrolidine rings .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria. Studies have shown that derivatives of quinoline compounds, including those with thiazole moieties, possess potent antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study synthesized various quinoline derivatives linked to thiazole and evaluated their antimicrobial activity against different bacterial strains. The results indicated that certain compounds demonstrated higher efficacy than standard antibiotics such as Ciprofloxacin. For instance:

CompoundBacterial StrainZone of Inhibition (mm)Comparison Drug
4bStaphylococcus aureus20Ciprofloxacin (23)
4cEscherichia coli21Ciprofloxacin (26)
4fPseudomonas aeruginosa25Ciprofloxacin (31)

These findings suggest that compounds derived from N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide could be developed as novel antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in targeting cancer cell lines. The compound's structure allows for interaction with various cellular targets involved in cancer progression.

Case Study: Anticancer Studies

Research involving the synthesis of quinoline derivatives highlighted their effectiveness against specific cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The following table summarizes the anticancer activity observed:

CompoundCell LineIC50 Value (µM)Standard Drug
5nMDA-MB-23112.5Paclitaxel
5gMDA-MB-23115.0Paclitaxel
5iMDA-MB-23118.0Paclitaxel

The results indicate that these compounds can inhibit cancer cell proliferation effectively, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Moieties

The choice of the aromatic core significantly influences physicochemical and binding properties:

  • Quinoline (target compound): A bicyclic system with a nitrogen atom at position 1, enabling strong π-π interactions and moderate lipophilicity.
  • Quinoxaline (): A bicyclic system with two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to quinoline .

Substituent Effects

Substituents modulate solubility, target affinity, and metabolic stability:

  • Target Compound : The pyrrolidine-thiazole group introduces a rigid yet flexible side chain. Thiazole’s sulfur atom may engage in hydrophobic interactions, while pyrrolidine’s tertiary nitrogen could facilitate protonation at physiological pH.
  • 5-Methyl-N-(1,3-thiazol-2-yl) Pyridine-2-Carboxamide (): A methyl group on pyridine increases hydrophobicity, while the thiazole maintains hydrogen-bonding capability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Structural Features Hypothetical Implications
Target Compound C₁₇H₁₅N₅OS Thiazole, pyrrolidine Quinoline core with flexible pyrrolidine-thiazole Enhanced π-π stacking; metabolic stability
Quinoxaline analogue () C₁₅H₁₃F₃N₆O CF₃, pyrazole, ethyl Quinoxaline core with electron-withdrawing CF₃ Increased lipophilicity; improved target affinity
Pyridine analogue () C₁₀H₉N₃OS Thiazole, methyl Pyridine core with methyl-thiazole Reduced steric hindrance; moderate hydrophobicity
Cyano-propyl analogue () C₁₅H₁₆N₄O Cyano, methylpropyl Quinoline core with polar cyano group Potential hydrogen bonding; altered solubility

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and potential applications of this compound.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from thiazole and quinoline derivatives. The synthetic route typically includes:

  • Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Pyrrolidine Integration : The pyrrolidine ring is introduced via nucleophilic substitution or coupling reactions.
  • Final Amide Formation : The final step involves the formation of the carboxamide bond with quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including HT-29 and Jurkat cells. Notably, structural modifications within the thiazole and quinoline components influenced its potency . Table 1 summarizes the cytotoxic effects observed in various studies.

Cell Line IC50 (μM) Reference
HT-2915.0
Jurkat12.5
THP-1>50

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Moiety : This component enhances the compound's interaction with biological targets, contributing to its antimicrobial and anticancer activities.
  • Pyrrolidine Ring : The presence of a pyrrolidine ring has been shown to improve bioavailability and receptor binding affinity.
  • Quinoline Backbone : Quinoline derivatives are known for their pharmacological properties, including anti-inflammatory and antimalarial effects.

Study 1: Antimicrobial Evaluation

In a study evaluating various quinoline derivatives, this compound was found to possess superior activity against M. tuberculosis compared to traditional antibiotics . This suggests its potential as a lead compound for developing new antimycobacterial agents.

Study 2: Anticancer Research

Another investigation into the compound's anticancer properties revealed that it induced apoptosis in cancer cells through mitochondrial pathways. The study indicated that the compound could inhibit cell proliferation by affecting key signaling pathways involved in cancer progression .

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